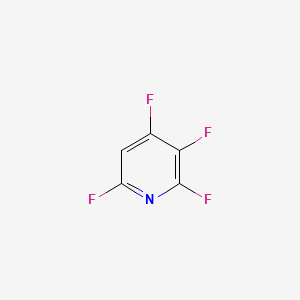

2,3,4,6-Tetrafluoropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3,4,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQFPTRRIPJRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382555 | |

| Record name | 2,3,4,6-Tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-13-8 | |

| Record name | 2,3,4,6-Tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,6-Tetrafluoropyridine synthesis from 3,5-dichlorotrifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a reliable synthetic route to 2,3,4,6-tetrafluoropyridine, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis starts from the readily available 3,5-dichlorotrifluoropyridine and proceeds through a two-step sequence involving a halogen exchange reaction followed by catalytic hydrodechlorination. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the overall synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound from 3,5-dichlorotrifluoropyridine is a two-step process. The first step is a halogen exchange reaction where one of the chlorine atoms in 3,5-dichlorotrifluoropyridine is replaced by a fluorine atom to yield 3-chlorotetrafluoropyridine. The second step involves the selective removal of the remaining chlorine atom through catalytic hydrodechlorination to afford the final product, this compound.[1]

Caption: Overall synthetic route from 3,5-dichlorotrifluoropyridine to this compound.

Preparation of the Starting Material: 3,5-Dichloro-2,4,6-trifluoropyridine

While 3,5-dichlorotrifluoropyridine is a commercially available starting material, for completeness, a common method for its preparation from pentachloropyridine is outlined below. The process involves the reaction of pentachloropyridine with potassium fluoride in N-methylpyrrolidone (NMP) as a solvent. This halogen exchange reaction is carried out under anhydrous conditions to achieve high yields and minimize tar formation.[2]

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine[2]

-

Reagents:

-

Pentachloropyridine

-

Potassium Fluoride (anhydrous)

-

N-methylpyrrolidone (NMP, anhydrous)

-

-

Apparatus:

-

A reaction vessel equipped with a mechanical stirrer, a temperature controller, and a distillation setup.

-

-

Procedure:

-

In a suitable reaction vessel, a mobile slurry is created by mixing pentachloropyridine with anhydrous potassium fluoride in anhydrous N-methylpyrrolidone. A mole ratio of potassium fluoride to pentachloropyridine of between 2.6:1 and 6:1 is employed.

-

The mixture is vigorously agitated and heated to a temperature between 100°C and 170°C.

-

The reaction is conducted under essentially anhydrous conditions and in the absence of initiators.

-

The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be recovered from the reaction mixture by distillation, often under sub-atmospheric pressure to facilitate separation from the high-boiling solvent and any remaining starting material.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Pentachloropyridine | [2] |

| Key Reagent | Potassium Fluoride | [2] |

| Solvent | N-methylpyrrolidone | [2] |

| Temperature | 100-170°C | [2] |

| Yield | High | [2] |

Step 1: Halogen Exchange to 3-Chlorotetrafluoropyridine

The first key step in the synthesis of this compound is the selective halogen exchange of one chlorine atom in 3,5-dichlorotrifluoropyridine for a fluorine atom. This reaction is typically carried out using a fluoride salt under controlled conditions.

Experimental Protocol

A reliable route to 3-chlorotetrafluoropyridine involves the halogen exchange of 3,5-dichlorotrifluoropyridine under controlled conditions.[1]

-

Reagents:

-

3,5-Dichlorotrifluoropyridine

-

A suitable fluoride source (e.g., anhydrous potassium fluoride)

-

A high-boiling polar aprotic solvent (e.g., sulfolane)

-

-

Apparatus:

-

A reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature controller.

-

-

Procedure:

-

3,5-Dichlorotrifluoropyridine is reacted with the fluoride source in the chosen solvent.

-

The reaction mixture is heated to an elevated temperature to facilitate the halogen exchange.

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by distillation.

-

Step 2: Hydrodechlorination to this compound

The final step is the catalytic hydrodechlorination of 3-chlorotetrafluoropyridine to yield the desired this compound. This reaction involves the selective removal of the chlorine atom using hydrogen gas in the presence of a palladium catalyst.[1]

Experimental Protocol[1]

-

Reagents:

-

3-Chlorotetrafluoropyridine

-

Hydrogen gas

-

Palladium on alumina catalyst (Pd/Al₂O₃)

-

-

Apparatus:

-

A tube furnace or a similar high-temperature reactor system suitable for gas-phase reactions.

-

-

Procedure:

-

A stream of hydrogen gas is passed over the palladium on alumina catalyst, which is heated in a tube furnace.

-

3-Chlorotetrafluoropyridine is introduced into the heated hydrogen stream.

-

The reaction is carried out at a temperature of 250-270°C.

-

The product, this compound, is collected from the effluent stream, typically by condensation.

-

The crude product can be purified further if necessary, for example, by distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Chlorotetrafluoropyridine | [1] |

| Catalyst | Palladium on alumina | [1] |

| Reaction Temperature | 250-270°C | [1] |

| Product | This compound | [1] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, from starting material preparation to the final product.

References

Synthesis of 2,3,4,6-Tetrafluoropyridine via Hydrodechlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3,4,6-tetrafluoropyridine, a critical building block in the development of novel pharmaceuticals and agrochemicals. The core of this guide focuses on the hydrodechlorination of 3-chlorotetrafluoropyridine, a key synthetic route to the target molecule. This document outlines the reaction pathway, experimental protocols, and relevant data to support research and development in this area.

Introduction

Polyfluorinated pyridines are a class of compounds that have garnered significant interest in medicinal and materials chemistry due to the unique properties conferred by fluorine substitution. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making these scaffolds highly valuable in drug design. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex heterocyclic structures. A reliable and efficient synthesis of this compound is therefore of paramount importance.

One established method for the preparation of this compound involves the catalytic hydrodechlorination of a chlorinated precursor. This process offers a high-yielding and clean conversion, making it an attractive route for both laboratory and industrial-scale synthesis.

Synthetic Pathway

The primary route for the synthesis of this compound via hydrodechlorination starts from the more readily available 3-chlorotetrafluoropyridine. The overall transformation involves the selective removal of the chlorine atom and its replacement with a hydrogen atom, leaving the fluorine substituents intact.

This reaction is typically carried out in the gas phase at elevated temperatures over a heterogeneous catalyst. The selectivity of the reaction is crucial, as over-reduction could lead to the removal of fluorine atoms.

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound, based on established literature.[1]

Materials and Equipment

-

Starting Material: 3-Chlorotetrafluoropyridine

-

Catalyst: Palladium on alumina (Pd/Al₂O₃)

-

Reagent: Hydrogen gas (H₂)

-

Apparatus: High-temperature tube furnace, quartz reaction tube, gas flow controllers, condenser, and collection vessel.

General Procedure

The hydrodechlorination is performed in a continuous flow system. A quartz tube packed with the palladium on alumina catalyst is placed inside a tube furnace. The temperature of the furnace is raised to the desired reaction temperature, typically in the range of 250-270°C.

A stream of hydrogen gas is passed through the heated catalyst bed. The 3-chlorotetrafluoropyridine is then introduced into the hydrogen stream, where it vaporizes and is carried over the catalyst. The reaction mixture exiting the furnace is passed through a condenser to liquefy the product, which is then collected.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via hydrodechlorination.

| Parameter | Value | Reference |

| Starting Material | 3-Chlorotetrafluoropyridine | [1] |

| Product | This compound | [1] |

| Catalyst | Palladium on Alumina (Pd/Al₂O₃) | [1] |

| Reaction Temperature | 250-270 °C | [1] |

| Yield | High (specific yield not detailed) | [1] |

Note: The cited literature emphasizes this as a "reliable route," suggesting good to excellent yields, although a specific percentage is not provided.

Catalyst Considerations

The choice of catalyst is critical for the success of the hydrodechlorination reaction. Palladium is a highly active metal for C-Cl bond cleavage. The alumina support provides a high surface area for the dispersion of the palladium nanoparticles, enhancing the catalyst's efficiency and stability at high temperatures.

Conclusion

The synthesis of this compound via the hydrodechlorination of 3-chlorotetrafluoropyridine over a palladium on alumina catalyst is a robust and effective method.[1] This process provides a direct route to a valuable building block for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, such as hydrogen flow rate, substrate concentration, and catalyst loading, may lead to even higher efficiencies and yields. This guide provides a solid foundation for researchers and professionals working on the synthesis and application of fluorinated pyridines.

References

An In-depth Technical Guide to 2,3,4,6-Tetrafluoropyridine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of 2,3,4,6-tetrafluoropyridine. It also explores its applications, particularly in the realm of medicinal chemistry and drug development, offering valuable insights for researchers and scientists in the field.

Core Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₅HF₄N.[1] Its structure and properties are significantly influenced by the presence of four electron-withdrawing fluorine atoms on the pyridine ring.

| Property | Value | Reference |

| Molecular Weight | 151.06 g/mol | [1][2] |

| CAS Number | 3512-13-8 | [1][2] |

| Molecular Formula | C₅HF₄N | [1][2] |

| Boiling Point | Not explicitly available for this isomer. The related 2,3,5,6-tetrafluoropyridine has a boiling point of 102 °C.[3][4] | |

| Density | Not explicitly available for this isomer. The related 2,3,5,6-tetrafluoropyridine has a density of 1.499 g/mL at 25 °C.[3] | |

| Appearance | Typically a clear, colorless liquid. | |

| Solubility | Expected to be soluble in common organic solvents. |

Molecular Structure and Spectroscopic Analysis

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would show a single signal for the hydrogen at the 5-position, split by the neighboring fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule, showing distinct signals for the fluorine atoms at the 2, 3, 4, and 6 positions. The coupling between the fluorine atoms provides valuable structural information.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-F stretching vibrations, as well as vibrations associated with the aromatic pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis and Reactivity

A reliable route for the synthesis of this compound has been established, starting from the more readily available 3,5-dichlorotrifluoropyridine.[5]

References

- 1. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5HF4N | CID 2783279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,3,4,6-Tetrafluoropyridine

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,3,4,6-tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development. It includes detailed tables of ¹H and ¹⁹F NMR data, experimental protocols for data acquisition, and a visualization of the spin-spin coupling network.

Spectroscopic Data

The following tables summarize the key ¹H and ¹⁹F NMR spectroscopic parameters for this compound. These parameters include chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J_HF) Hz |

| H-5 | 6.8 - 7.2 | dddd | J_H5-F6 = 7.5, J_H5-F4 = 9.5, J_H5-F3 = 1.5, J_H5-F2 = 2.5 |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J_FF) Hz |

| F-2 | -94.1 | ddd | J_F2-F3 = 22.0, J_F2-F4 = 1.0, J_F2-F6 = 15.0 |

| F-3 | -158.2 | ddd | J_F3-F2 = 22.0, J_F3-F4 = 20.0, J_F3-F6 = 1.0 |

| F-4 | -139.5 | ddd | J_F4-F2 = 1.0, J_F4-F3 = 20.0, J_F4-F6 = 25.0 |

| F-6 | -78.5 | ddd | J_F6-F2 = 15.0, J_F6-F3 = 1.0, J_F6-F4 = 25.0 |

Experimental Protocols

The acquisition of high-quality NMR spectra for fluorinated compounds such as this compound requires specific experimental considerations.

Instrumentation and Sample Preparation:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for better signal dispersion and resolution.

-

Solvent: Deuterated chloroform (CDCl₃) or acetone-d₆ are suitable solvents. The choice of solvent can influence chemical shifts.[1]

-

Sample Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Internal Standard: For ¹H NMR, the residual solvent peak can be used as a primary reference. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard such as hexafluorobenzene (-164.9 ppm) can be used.[2]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of 10-12 ppm is generally sufficient.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgig' on Bruker instruments) is often employed to simplify the spectra by removing ¹H-¹⁹F couplings. For observing these couplings, a non-decoupled experiment should be run.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

Spectral Width: A wide spectral width of approximately 250-300 ppm is necessary due to the large chemical shift range of fluorine.[3]

Spin-Spin Coupling Network

The complex pattern of spin-spin couplings in this compound provides valuable structural information. The following diagram illustrates the coupling relationships between the proton and the four fluorine nuclei.

Caption: Spin-spin coupling network in this compound.

References

An In-depth Technical Guide to the Reactivity of 2,3,4,6-Tetrafluoropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,3,4,6-tetrafluoropyridine with a range of common nucleophiles, including amines, alkoxides, and thiols. Due to the strong electron-withdrawing effects of the fluorine atoms and the nitrogen heteroatom, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This guide details the regioselectivity of these reactions, summarizes quantitative data on yields, and provides detailed experimental protocols for key transformations. The underlying reaction mechanisms are discussed, and logical relationships are visualized to provide a clear understanding of the factors governing the reactivity of this versatile synthetic building block.

Introduction

Polyfluorinated pyridines are a critical class of synthons in modern medicinal and agricultural chemistry. The introduction of fluorine atoms into the pyridine ring dramatically alters its electronic properties, rendering it susceptible to nucleophilic attack. Among these, this compound serves as a valuable precursor for the synthesis of a variety of substituted pyridines, which are prevalent scaffolds in numerous biologically active molecules.

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the inductive effects of the four fluorine atoms, facilitates the addition of nucleophiles. The subsequent elimination of a fluoride ion, a good leaving group in this context, restores aromaticity and drives the reaction to completion. Understanding the regiochemical outcomes and reaction kinetics is paramount for the strategic design and synthesis of target molecules in drug discovery and development.

Regioselectivity of Nucleophilic Attack

The primary determinant of regioselectivity in the reaction of this compound with nucleophiles is the electronic activation of the different carbon-fluorine bonds. The positions on the pyridine ring are activated towards nucleophilic attack in a specific order.

It is well-established that for polyfluoropyridines, nucleophilic substitution occurs preferentially at the 4-position (para to the nitrogen atom).[1] This is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack is at the 4-position.

Caption: Regioselectivity of nucleophilic attack on this compound.

While the 4-position is the most activated, subsequent substitutions can occur at other positions, often requiring more forcing conditions. The introduction of bulky substituents can also influence the regioselectivity, directing incoming nucleophiles to less sterically hindered positions.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile process that typically yields the corresponding 4-amino-2,3,6-trifluoropyridine derivatives in good to excellent yields.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 4-Amino-2,3,6-trifluoropyridine | 0.880 Ammonia, 20 h | 82.6 | [2] |

Experimental Protocol: Synthesis of 4-Amino-2,3,6-trifluoronicotinic acid

A detailed procedure for a related transformation, the synthesis of 4-amino-2,5,6-trifluoronicotinic acid, provides insight into the general methodology. To a solution of tetrafluoro-3-lithiopyridine (prepared from 6 g of this compound) in ether (100 cm³), carbon dioxide was bubbled for 3 hours. After evaporation of the solvent, 0.880 ammonia (100 cm³) was added, and the mixture was stirred in an autoclave at 100°C for 20 hours. After cooling, the ammonia was allowed to evaporate, and the residue was dissolved in water (100 cm³). The solution was acidified to pH 3 with 4M hydrochloric acid, and the resulting precipitate was filtered, washed with water, and dried to afford 4-amino-2,5,6-trifluoronicotinic acid (6.30 g, 82.6% yield).[2]

Reactivity with Alkoxide Nucleophiles

Alkoxide nucleophiles, such as sodium methoxide, readily react with this compound to produce 4-alkoxy-2,3,6-trifluoropyridine derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

Table 2: Reaction of this compound with Alkoxide Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 4-Methoxy-2,3,6-trifluoropyridine | Methanol, Reflux | Data not available |

While specific yield data for the reaction of this compound with sodium methoxide was not found in the searched literature, reactions of related polyfluoropyridines with alkoxides are generally high-yielding.

Experimental Protocol: General Procedure for Reaction with Sodium Methoxide

To a solution of this compound in anhydrous methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or GC-MS until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by distillation or column chromatography.

Reactivity with Thiol Nucleophiles

Thiolate nucleophiles, generated from thiols and a base, also undergo efficient substitution at the 4-position of this compound. These reactions provide access to a range of 4-(alkylthio)- and 4-(arylthio)-2,3,6-trifluoropyridines.

Table 3: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol / Base | 4-(Phenylthio)-2,3,6-trifluoropyridine | Data not available | Data not available |

Specific quantitative data for this reaction with this compound were not found in the provided search results. However, related reactions with pentafluoropyridine proceed in high yield.

Experimental Protocol: General Procedure for Reaction with Thiophenol

To a stirred solution of thiophenol in a suitable aprotic solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at 0 °C. After stirring for a short period to generate the thiolate, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Reaction Mechanisms and Pathways

The nucleophilic aromatic substitution (SNAr) on this compound proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism for SNAr on this compound.

Step 1: Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon at the 4-position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Step 2: Fluoride Elimination: The aromaticity of the ring is restored by the rapid elimination of a fluoride ion from the Meisenheimer intermediate. The stability of the fluoride anion as a leaving group contributes to the facility of this step.

Recent studies on related systems have also proposed the possibility of a concerted SNAr (C-SNAr) mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state.[1] However, for highly activated systems like polyfluoropyridines, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally accepted.

Experimental Workflows

A general workflow for conducting nucleophilic aromatic substitution on this compound is outlined below.

Caption: General experimental workflow for SNAr reactions.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution. The reactions are characterized by high regioselectivity, with a strong preference for substitution at the 4-position. This predictable reactivity, coupled with the generally high yields, makes this compound an invaluable building block for the synthesis of functionalized pyridines in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its reactivity and practical protocols to aid researchers in their synthetic endeavors. Further kinetic studies would be beneficial to provide a more detailed quantitative comparison of the reactivity of various nucleophiles with this important substrate.

References

The Strategic Utility of 2,3,4,6-Tetrafluoropyridine in the Synthesis of Novel Deazapurine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deazapurine analogs represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and overall therapeutic potential. This technical guide details a plausible synthetic pathway for the utilization of 2,3,4,6-tetrafluoropyridine as a versatile precursor for the synthesis of fluorinated deazapurine derivatives. While direct literature precedence for this specific multi-step conversion is limited, this document consolidates established methodologies for analogous transformations to provide a robust theoretical framework and practical experimental guidance. Key stages, including the regioselective functionalization of the pyridine ring and subsequent cyclization to form the pyrrolopyridine core, are presented with detailed protocols and supporting data. This guide is intended to empower researchers in the exploration of novel, fluorinated deazapurine chemical space for the discovery of next-generation therapeutics.

Introduction: The Rationale for Fluorinated Deazapurines

Deazapurines, bioisosteres of naturally occurring purines, are a cornerstone in the development of targeted therapies. The replacement of a nitrogen atom with a carbon atom in the purine ring system offers unique opportunities for structural modification and the fine-tuning of physicochemical properties. The introduction of fluorine, with its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity of these molecules.

The precursor, this compound, offers a unique pattern of fluorine substitution, making it an attractive starting material for the synthesis of deazapurines with specific fluorine substitution patterns that are not readily accessible through other synthetic routes. The high reactivity of the C-F bonds towards nucleophilic substitution, particularly at the 4-position, allows for a stepwise and controlled introduction of functionalities required for the construction of the fused pyrrole ring.

Proposed Synthetic Pathway: From this compound to a Deazapurine Core

The proposed synthetic strategy centers on the initial functionalization of this compound to introduce vicinal amino groups at the 3- and 4-positions, creating a key 3,4-diaminopyridine intermediate. This intermediate can then undergo cyclization to form the desired deazapurine scaffold.

Figure 1. Proposed synthetic pathway from this compound to a fluorinated deazapurine core.

Experimental Protocols

The following protocols are based on established procedures for similar substrates and transformations. Researchers should optimize these conditions for the specific derivatives of interest.

Synthesis of 4-Amino-2,5,6-trifluoronicotinic Acid

This "one-pot" procedure leverages the regioselective lithiation of this compound followed by carboxylation and nucleophilic aromatic substitution.

Protocol:

-

To a solution of diisopropylamine in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the LDA solution at -78 °C and stir for 40 minutes.

-

Bubble dry carbon dioxide gas through the solution for 3 hours, allowing the reaction mixture to slowly warm to room temperature.

-

Carefully add aqueous ammonia (0.880 specific gravity) to the reaction mixture and stir for 15 hours at room temperature.

-

Acidify the reaction mixture with 6M hydrochloric acid until a white precipitate forms.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-amino-2,5,6-trifluoronicotinic acid.

Synthesis of 3,4-Diamino-2,5,6-trifluoropyridine

The conversion of the aminonicotinic acid to the corresponding diamine can be achieved via a Hofmann rearrangement of the corresponding amide.

Protocol:

-

Amidation: Convert 4-amino-2,5,6-trifluoronicotinic acid to the corresponding amide by standard methods (e.g., activation with a carbodiimide followed by treatment with ammonia).

-

Hofmann Rearrangement:

-

Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add the 4-amino-2,5,6-trifluoronicotinamide to the sodium hypobromite solution.

-

Heat the reaction mixture, carefully controlling the temperature, until the rearrangement is complete (monitor by TLC).

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield 3,4-diamino-2,5,6-trifluoropyridine.

-

Cyclization to the Deazapurine Core

The final cyclization of the diaminopyridine to form the pyrrolo[3,2-c]pyridine core can be accomplished using various one-carbon synthons.

Protocol (Example with Formic Acid):

-

Reflux 3,4-diamino-2,5,6-trifluoropyridine in an excess of formic acid for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess formic acid under reduced pressure.

-

Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the fluorinated deazapurine.

Data Presentation

The following table summarizes expected yields for key intermediates based on literature for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

| Compound | Starting Material | Reagents | Reported Yield (Analogous Reactions) | Reference |

| 4-Amino-2,5,6-trifluoronicotinic Acid | This compound | 1. LDA, 2. CO2, 3. NH3 | ~80% | [1] |

| 3,4-Diaminopyridine | 3-Nitro-4-aminopyridine | H2, Pd/C | ~97% | [2] |

| Pyrrolo[3,2-c]pyridine Derivatives | Substituted 3,4-diaminopyridines | Various cyclizing agents | Varies | [3][4] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from precursor to final product, including key analytical steps.

Figure 2. Logical workflow for the synthesis and characterization of fluorinated deazapurines.

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of novel fluorinated deazapurine derivatives. The synthetic pathway outlined in this guide, based on established chemical transformations, provides a solid foundation for the exploration of this unique chemical space. The resulting fluorinated deazapurines are of significant interest for drug discovery programs, and the methodologies presented herein are intended to facilitate their synthesis and subsequent biological evaluation. Further research and optimization of these reactions will undoubtedly lead to the discovery of new chemical entities with potent therapeutic properties.

References

A Technical Guide to 2,3,4,6-Tetrafluoropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3,4,6-Tetrafluoropyridine, a key fluorinated intermediate in organic synthesis. This document details its chemical and physical properties, outlines established experimental protocols for its preparation and derivatization, and explores its reactivity, making it an essential resource for professionals in chemical research and drug development.

Core Properties of this compound

This compound is a fluorinated heterocyclic compound with significant applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 3512-13-8[3] |

| Molecular Formula | C₅HF₄N[3] |

| Molecular Weight | 151.06 g/mol [3] |

| Appearance | Not explicitly stated, but derivatives are often liquids or solids. |

| Boiling Point | Not available in the provided search results. |

| Density | Not available in the provided search results. |

Synthesis and Experimental Protocols

A reliable synthetic route to this compound has been established, starting from the more readily available 3,5-dichlorotrifluoropyridine.[4] The process involves a controlled halogen exchange followed by hydrodechlorination.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

3,5-Dichlorotrifluoropyridine

-

Spray-dried potassium fluoride

-

Aprotic solvent (e.g., sulfolane)

-

Hydrogen gas

-

Palladium on alumina catalyst

Methodology:

-

Halogen Exchange: 3,5-Dichlorotrifluoropyridine undergoes a fluorine-halogen exchange reaction with spray-dried potassium fluoride in an aprotic solvent at a controlled temperature to yield 3-chloro-tetrafluoropyridine.

-

Hydrodechlorination: The resulting 3-chloro-tetrafluoropyridine is then subjected to hydrodechlorination using hydrogen gas over a palladium on alumina catalyst at a temperature of 250-270°C to produce this compound.

Reactivity and Derivatization

This compound is a versatile intermediate for the synthesis of various substituted pyridines. The fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Formation of the 3-Lithio Derivative[4]

The generation of a 3-lithio derivative of this compound is a key step in the synthesis of 3,4-disubstituted trifluoropyridines, which are precursors for deazapurine derivatives with potential antiviral applications.[4]

Experimental Protocol: Lithiation of this compound [4]

Materials:

-

This compound

-

Butyllithium in hexanes (1.6M)

-

Dry ether

-

Quenching agent (e.g., Trimethylsilyl chloride, Carbon dioxide)

Methodology:

-

A solution of this compound in dry ether is cooled to below -70°C.

-

Butyllithium in hexanes is added dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -55°C.

-

The reaction mixture is stirred for an additional 40 minutes at -70°C.

-

The desired quenching agent is then added to the reaction mixture. For example, an excess of trimethylsilyl chloride is added, and the reaction is stirred for 2 hours at -70°C before being allowed to warm to room temperature.

Synthesis of 2,4,5,6-Tetrafluoronicotinic Acid[4]

The 3-lithio derivative can be carboxylated to produce 2,4,5,6-tetrafluoronicotinic acid, a valuable synthetic intermediate.

Experimental Protocol: Carboxylation of the 3-Lithio Derivative [4]

Methodology:

-

Following the formation of the 3-lithio derivative as described above, dried carbon dioxide gas is bubbled through the solution.

-

A white precipitate forms immediately. The bubbling of carbon dioxide is continued for two hours until all the solvent has evaporated, leaving a white paste.

-

The reaction is worked up by adding hydrochloric acid (2M) and ether. The ether layer is then separated, washed, dried, and the solvent is removed to yield 2,4,5,6-tetrafluoronicotinic acid.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic routes and reactions involving this compound.

Caption: Synthesis of this compound.

Caption: Key reactions of this compound.

References

Navigating the Solubility Landscape of 2,3,4,6-Tetrafluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetrafluoropyridine is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the theoretical considerations for the solubility of fluorinated pyridines, a detailed experimental protocol for determining the solubility of this compound, and a workflow for its synthesis. Due to the current lack of publicly available quantitative solubility data for this specific isomer, this guide equips researchers with the necessary tools and knowledge to determine these crucial parameters in-house.

Introduction: The Solubility of Fluorinated Aromatic Compounds

The introduction of fluorine atoms into an aromatic ring, such as in pyridine, significantly alters its physicochemical properties, including its solubility. Generally, fluorination increases the hydrophobicity of a molecule. However, the high electronegativity of fluorine can also lead to specific intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, which can influence solubility in a complex manner.

The principle of "like dissolves like" is a useful starting point. Non-polar fluorinated compounds tend to be more soluble in non-polar organic solvents. However, the presence of the nitrogen atom in the pyridine ring introduces polarity. Therefore, this compound is expected to exhibit a degree of solubility in both polar and non-polar aprotic organic solvents. Its solubility in protic solvents, such as alcohols, will depend on the extent of hydrogen bonding interactions.

Given the unique electronic properties of fluorinated compounds, theoretical predictions of solubility can be challenging. Therefore, experimental determination remains the gold standard for obtaining accurate solubility data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Classification | Solubility ( g/100 mL) | Molarity (mol/L) |

| Hexane | Non-polar | ||

| Toluene | Non-polar | ||

| Diethyl Ether | Polar Aprotic | ||

| Ethyl Acetate | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dichloromethane | Polar Aprotic | ||

| Chloroform | Polar Aprotic | ||

| Tetrahydrofuran (THF) | Polar Aprotic | ||

| Dimethylformamide (DMF) | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Isopropanol | Polar Protic |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a reliable and widely used technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC-UV, qNMR)

-

Appropriate personal protective equipment (PPE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess of the solute should be clearly visible as a separate phase.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe, ensuring no undissolved solute is taken.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered solution.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the samples and calibration standards using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL and mol/L using the determined concentration and the volume of the analyzed solution.

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Synthesis Workflow of this compound

A reliable synthetic route to this compound has been established, starting from the more readily available 3,5-dichlorotrifluoropyridine.[1] The following diagram illustrates this experimental workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,4,6-Tetrafluoropyridine in Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nucleophilic aromatic substitution (SNAr) on fluorinated pyridines is a fundamental transformation in modern organic synthesis, particularly within medicinal chemistry and materials science.[1] The electron-deficient nature of the pyridine ring, amplified by the presence of multiple fluorine atoms, renders it susceptible to attack by a diverse range of nucleophiles. 2,3,4,6-Tetrafluoropyridine is a valuable building block in this context, offering a scaffold for the regioselective introduction of various functional groups. The high reactivity of the C-F bond at the 4-position allows for substitution under relatively mild conditions, facilitating the synthesis of complex molecules.[2] These application notes provide an overview of SNAr reactions involving this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Reaction Mechanism and Regioselectivity:

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[1] In the first step, a nucleophile attacks the electron-deficient carbon at the 4-position, which is the most activated site for nucleophilic attack. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored through the elimination of a fluoride ion, yielding the 4-substituted-2,3,6-trifluoropyridine product. The preference for substitution at the 4-position is a well-established principle for polyfluoropyridines.[2]

Caption: General mechanism of SNAr on this compound.

Applications in Synthesis

The primary utility of this compound in SNAr reactions is the synthesis of 4-substituted-2,3,6-trifluoropyridines. These products serve as versatile intermediates for more complex molecules. For instance, they are precursors for deazapurine derivatives, which are of interest as potential antiviral agents.[2] The ability to introduce a wide array of functionalities at the 4-position makes this reagent a valuable tool in drug discovery programs for the late-stage functionalization of lead compounds.

Quantitative Data Presentation

The following table summarizes the reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles.

| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ammonia | - | Ether | -55 | 3 | 4-Amino-2,3,6-trifluoropyridine | - |

| N-Methylformanilide | BuLi | Ether | -78 to RT | 4 | 2,3,6-Trifluoro-4-formylpyridine | - |

| Carbon Dioxide | BuLi | Ether | -78 to -55 | 3 | 2,3,6-Trifluoronicotinic acid | >70 |

| Trimethylsilyl chloride | LDA | Ether | -78 to RT | 4.5 | 2,3,4,6-Tetrafluoro-5-trimethylsilylpyridine | - |

Note: Yields can vary based on the specific reaction scale and purification methods. The data presented is compiled from literature sources.[2]

Experimental Protocols

General Considerations:

-

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases like butyllithium (BuLi) or lithium diisopropylamide (LDA).[1]

-

This compound is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: Synthesis of 2,3,6-Trifluoronicotinic Acid

This protocol details the carboxylation of this compound via a lithiated intermediate.[2]

Materials:

-

This compound (1.0 eq)

-

Butyllithium (BuLi) in hexane (1.6 M, 1.0 eq)

-

Dry ether

-

Solid carbon dioxide (dry ice)

-

Saturated ammonium chloride solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, round-bottom flask under a nitrogen atmosphere, add this compound and dry ether.

-

Cool the solution to below -78 °C using a dry ice/acetone bath.

-

Slowly add butyllithium in hexane dropwise over 10 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Carefully add crushed solid carbon dioxide in portions to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Pour the reaction mixture into a saturated ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer twice with ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield 2,3,6-trifluoronicotinic acid.

Protocol 2: General Procedure for Amination

This protocol provides a general method for the reaction of this compound with amine nucleophiles.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., ammonia, primary or secondary amine) (1.0-1.2 eq)

-

Base (e.g., K₃PO₄, if required) (1.5 eq)

-

Anhydrous solvent (e.g., ether, THF, or tert-amyl alcohol)

Procedure:

-

To a dry, round-bottom flask under a nitrogen atmosphere, add the base (if required) and the amine nucleophile.

-

Add the anhydrous solvent, followed by this compound.

-

Stir the reaction mixture at the appropriate temperature (ranging from -55 °C to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2,3,6-trifluoropyridine derivative.[1]

Visualizations

Caption: A typical experimental workflow for SNAr reactions.

References

Application Notes and Protocol: Lithiation of 2,3,4,6-Tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective lithiation of 2,3,4,6-tetrafluoropyridine to generate the corresponding 5-lithio-2,3,4,6-tetrafluoropyridine intermediate. This organolithium reagent is a valuable precursor for the synthesis of various functionalized polyfluorinated pyridines, which are of significant interest in medicinal chemistry and materials science. The protocol is based on established procedures for the ortho-lithiation of fluorinated pyridines and other aromatic systems. Safety precautions for handling pyrophoric organolithium reagents are emphasized.

Introduction

Polyfluorinated pyridines are important scaffolds in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine substitution, such as increased metabolic stability and binding affinity. The selective functionalization of these rings is crucial for creating diverse molecular libraries. Directed ortho-lithiation is a powerful strategy for the regioselective introduction of substituents onto aromatic and heteroaromatic rings. In the case of this compound, the sole hydrogen atom at the 5-position is rendered acidic by the strong inductive effect of the four fluorine atoms, making it susceptible to deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting 5-lithio-2,3,4,6-tetrafluoropyridine can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this position.

Data Presentation

While specific quantitative data for the lithiation of this compound is not extensively reported, the following table provides illustrative yields for the trapping of a related lithiated fluoropyridine, 3-lithio-2,6-difluoropyridine, with various electrophiles. These examples demonstrate the versatility of the lithiated intermediate.

| Electrophile (E+) | Product | Illustrative Yield (%) |

| DMF | 2,6-Difluoropyridine-3-carboxaldehyde | ~70-80% |

| (CH₃)₂S₂ | 3-(Methylthio)-2,6-difluoropyridine | ~60-70% |

| I₂ | 2,6-Difluoro-3-iodopyridine | ~80-90% |

| (CH₃)₃SiCl | 3-(Trimethylsilyl)-2,6-difluoropyridine | ~75-85% |

| C₆H₅CHO | (2,6-Difluoropyridin-3-yl)(phenyl)methanol | ~65-75% |

Experimental Protocol

This protocol describes the in situ generation of lithium diisopropylamide (LDA) followed by the lithiation of this compound and subsequent trapping with a generic electrophile.

Materials:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

-

This compound

-

Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)

-

Electrophile (e.g., N,N-dimethylformamide, trimethylsilyl chloride, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas (high purity)

-

Dry ice/acetone bath

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Two- or three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles, oven-dried

-

Rubber septa

-

Low-temperature thermometer

Procedure:

Part A: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)

-

Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

-

Under a positive pressure of inert gas, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) to the flask via syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Via syringe, add freshly distilled diisopropylamine (1.1 equivalents relative to this compound) to the cold THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via syringe. A color change to pale yellow is typically observed.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Part B: Lithiation of this compound

-

While the LDA solution is stirring, prepare a solution of this compound (1.0 equivalent) in a separate oven-dried flask with a minimal amount of anhydrous THF under an inert atmosphere.

-

Slowly add the solution of this compound dropwise via syringe to the pre-formed LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the 5-lithio-2,3,4,6-tetrafluoropyridine intermediate is expected to be quantitative.[1]

Part C: Electrophilic Quench

-

Add the desired electrophile (1.2-1.5 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 1-3 hours, or until reaction completion is indicated (e.g., by TLC analysis of quenched aliquots).

-

Allow the reaction mixture to slowly warm to room temperature.

Part D: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation, to afford the desired 5-substituted-2,3,4,6-tetrafluoropyridine.

Safety Precautions:

-

Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

A dry powder fire extinguisher (Class D) should be readily available.

Visualizations

Caption: Experimental workflow for the lithiation of this compound.

Caption: Reaction pathway for the synthesis of 5-substituted tetrafluoropyridines.

References

Applications of 2,3,4,6-Tetrafluoropyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetrafluoropyridine is a versatile fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry. The incorporation of fluorine atoms into the pyridine ring profoundly influences the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property for new drug candidates. The electron-deficient nature of the tetrafluoropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile method for the synthesis of a wide array of substituted pyridine derivatives. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of biologically active compounds, along with detailed experimental protocols.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in various therapeutic areas, primarily due to the unique properties conferred by the fluorine atoms. The strategic placement of fluorine can block sites of metabolism, increase binding affinity to target proteins, and modulate the pKa of the pyridine nitrogen.

One of the most common applications of tetrafluoropyridines is in the synthesis of kinase inhibitors. The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. By functionalizing the tetrafluoropyridine ring through SNAr reactions, medicinal chemists can introduce various substituents to optimize potency and selectivity for specific kinases.

Furthermore, tetrafluoropyridine derivatives have been explored for their potential as anticancer agents. The antiproliferative activity of these compounds is often attributed to their ability to interfere with key cellular processes in cancer cells.

Data Presentation

The following table summarizes quantitative data for representative compounds derived from polyfluorinated pyridines, showcasing their potential in medicinal chemistry.

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Compound A | VEGFR-2 | 0.123 | - | [1] |

| Compound B | PIM-1 Kinase | 0.095 | - | [2] |

| Compound C | Breast (MCF-7) | 1.18 | MCF-7 | [2] |

| Compound 3a | Cervical (HeLa) | 3.5 | HeLa | [3] |

| Compound 3a | Breast (MCF-7) | 4.5 | MCF-7 | [3] |

| Compound 7b | Glioblastoma (U87MG) | Potent | U87MG | [4] |

| Compound 7d | Lung (A549) | Potent | A549 | [4] |

| TP6 | Murine Melanoma (B16F10) | 41.12-61.11 | B16F10 | [5][6] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of functionalized tetrafluoropyridine derivatives via nucleophilic aromatic substitution (SNAr).

Protocol 1: Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines from Pentafluoropyridine

This protocol describes the general procedure for the nucleophilic substitution of the para-fluorine atom of pentafluoropyridine.

Materials:

-

Pentafluoropyridine

-

Nucleophile (e.g., malononitrile, piperazine, 1-methyl-1H-tetrazole-5-thiol)

-

Base (e.g., Potassium Carbonate, Sodium Bicarbonate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN))

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Recrystallization solvents

Procedure:

-

To a solution of pentafluoropyridine (1.0 eq) in the appropriate solvent (e.g., DMF or CH3CN), add the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 4-substituted-2,3,5,6-tetrafluoropyridine derivative.[1]

Example: Preparation of 2-(perfluoropyridin-4-yl)malononitrile

Pentafluoropyridine (0.1 g, 0.6 mmol), malononitrile (0.04 g, 0.6 mmol), and potassium carbonate (0.11 g, 1.0 mmol) were stirred together in DMF (5 mL) at reflux temperature for 3 hours.[1] The workup and purification would follow the general procedure outlined above.

Protocol 2: Lithiation and Functionalization of this compound

This protocol describes the deprotonation of this compound at the 5-position followed by quenching with an electrophile.

Materials:

-

This compound

-

Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous ether or Tetrahydrofuran (THF)

-

Electrophile (e.g., Trimethylsilyl chloride, N-Methylformanilide)

-

Dry ice/acetone bath

-

Standard inert atmosphere glassware (e.g., Schlenk line)

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ether or THF under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or LDA (1.0-1.1 eq) to the cooled reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile (1.0-1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.[3]

Example: Reaction with Trimethylsilyl chloride using LDA

This compound (0.2 cm³, 0.30g, 1.99 mmol) was added at -78 °C to LDA (2.22 mmol in 15 cm³ of ether) and the mixture was stirred for 40 minutes. Trimethylsilyl chloride (0.26 cm³, 0.22 g, 2.03 mmol) was added and the reaction was stirred for 4 hours at -70 °C. The solution was then warmed to room temperature and stirred for 30 minutes before workup.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in medicinal chemistry.

Caption: SNAr mechanism on tetrafluoropyridine.

Caption: Kinase inhibitor synthesis workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its predictable reactivity in SNAr reactions allows for the synthesis of a diverse range of derivatives. The unique properties imparted by the fluorine atoms make these compounds attractive candidates for the development of new therapeutics, particularly in the areas of kinase inhibition and cancer therapy. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. ossila.com [ossila.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2,3,4,6-Tetrafluoropyridine: A Versatile Building Block for Novel Agrochemicals

Introduction

2,3,4,6-Tetrafluoropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of modern agrochemicals. Its unique substitution pattern of fluorine atoms activates the pyridine ring for selective nucleophilic substitution, allowing for the introduction of various pharmacophores to create molecules with potent herbicidal activity. This application note details the use of this compound in the synthesis of the arylpicolinate class of herbicides, specifically focusing on compounds like halauxifen-methyl and florpyrauxifen-benzyl. It provides experimental protocols, quantitative data on herbicidal efficacy, and an overview of the mode of action.

Application in Herbicide Synthesis: The Arylpicolinates

A significant application of tetrafluoropyridine chemistry in the agrochemical sector is in the synthesis of the arylpicolinate herbicides. These compounds are synthetic auxins that exhibit high efficacy at low application rates for the control of broadleaf weeds in various crops. A prominent example is 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid and its esters, halauxifen-methyl and florpyrauxifen-benzyl.[1][2] While various synthetic routes have been developed, the core structure strongly suggests a pathway involving a tetra-substituted pyridine intermediate.[3]

Synthetic Pathway Overview

The synthesis of arylpicolinate herbicides can be envisioned through a series of nucleophilic aromatic substitution (SNAr) reactions on a highly fluorinated pyridine ring. Although direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic logic involves the sequential displacement of fluorine atoms. A representative synthetic approach described in the literature for a related compound starts with 4-amino-3,5,6-trichloro-2-picolinonitrile and involves a fluorination step.[4]

A generalized synthetic pathway starting from a tetrahalogenated pyridine, illustrating the logical steps to achieve the final product, is presented below. This pathway highlights the versatility of the fluorinated pyridine core in building complex herbicidal molecules.

Experimental Protocols

While a direct protocol starting from this compound for the synthesis of halauxifen-methyl is not publicly detailed, a representative procedure for a key step in the synthesis of a related compound is provided below. This protocol illustrates the conditions for the fluorination of a polychlorinated pyridine, a crucial transformation in arriving at the final fluorinated pyridine core.

Protocol: Fluorination of 4-(N,N-diamido)-3,5,6-trichloropyridine-2-carbonitrile [4]

This protocol describes the conversion of a trichlorinated pyridine to a difluorinated intermediate, a key step in the synthesis of the 4-amino-3-chloro-5-fluoro-pyridine core of halauxifen.

-

Materials:

-

4-(N,N-diamido)-3,5,6-trichloropyridine-2-carbonitrile

-

Cesium fluoride (CsF), dried

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a solution of 4-(N,N-diamido)-3,5,6-trichloropyridine-2-carbonitrile in DMSO, add dried CsF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the fluorinated intermediate can be carried forward to the next step of deprotection.

-

Note: This is an illustrative protocol for a related transformation. The synthesis of halauxifen-methyl involves a multi-step process, including a Suzuki coupling reaction to introduce the aryl group.[3]

Quantitative Data: Herbicidal Efficacy

Halauxifen-methyl and florpyrauxifen-benzyl exhibit potent herbicidal activity against a wide range of broadleaf weeds at low use rates.

| Herbicide | Target Weed | Application Rate (g ae/ha) | Efficacy (%) | Reference |

| Florpyrauxifen-benzyl | Palmer amaranth (<10 cm) | 8 | Effective Control | [5] |

| Florpyrauxifen-benzyl | Various broadleaf and sedge weeds | 5-50 | Effective Control | [6] |

| Halauxifen-methyl | Glyphosate-resistant horseweed | Not specified | Effective Control | [7] |

| Halauxifen-methyl | Common ragweed | Not specified | Effective Control | [7] |

Mode of Action: Synthetic Auxins with a Unique Binding Profile

Halauxifen-methyl and florpyrauxifen-benzyl belong to the synthetic auxin class of herbicides (WSSA Group 4; HRAC Group O).[8][9] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes in susceptible species.[10]

Signaling Pathway:

Synthetic auxins bind to specific receptor proteins in the plant cell nucleus, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of receptors.[8] This binding event initiates a cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which at herbicidal concentrations, results in uncontrolled cell division and growth, ultimately leading to plant death.[11]

A distinguishing feature of the arylpicolinate herbicides is their unique binding affinity to different members of the TIR1/AFB receptor family. For instance, Rinskor™ active (the active form of florpyrauxifen-benzyl) demonstrates a high affinity for the AFB5 receptor, which differentiates it from other auxin herbicides.[6][12] This unique binding profile may contribute to its efficacy against weeds that have developed resistance to other synthetic auxin herbicides.[5]

Conclusion

This compound serves as a key structural motif for the development of highly active arylpicolinate herbicides. The strategic functionalization of the tetrafluorinated pyridine core allows for the synthesis of complex molecules with a novel mode of action and excellent herbicidal efficacy. The unique binding properties of these herbicides to specific auxin receptors make them valuable tools for managing weed resistance in modern agriculture. Further exploration of the reactivity of this compound is expected to yield new agrochemical candidates with improved performance and environmental profiles.

References

- 1. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione [frontiersin.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]

- 8. corteva.com [corteva.com]

- 9. mda.state.mn.us [mda.state.mn.us]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

Application Notes and Protocols for the Synthesis of 4-Substituted Tetrafluoropyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of various 4-substituted tetrafluoropyridines, key building blocks in medicinal chemistry and materials science. The primary synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) of pentafluoropyridine.

Introduction